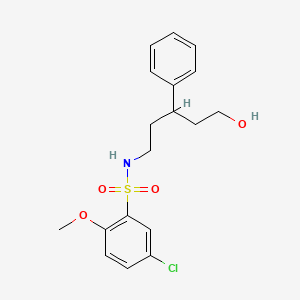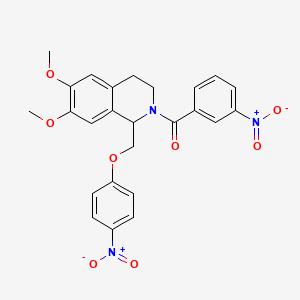
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol, also known as CBDM, is a chiral compound that has gained attention in the scientific community due to its potential therapeutic properties. CBDM is a cyclobutane-containing analog of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. CBDM has been synthesized and studied for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is not fully understood. However, it is believed to interact with the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol may also interact with other receptors in the body, such as the GABA receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic properties, (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been found to have anti-inflammatory effects in animal models of inflammation. (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is its chiral nature, which may allow for the development of more specific and targeted drugs. However, one limitation of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is its low solubility in water, which may make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol. One area of interest is the development of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol-based drugs for the treatment of epilepsy, anxiety, and other medical conditions. Another area of interest is the study of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol's potential anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol and its potential interactions with other receptors in the body.
Synthesemethoden
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the cyclization of an alkyne with a diazo compound, followed by reduction and functionalization steps. The final product is a white crystalline solid with a melting point of 96-98°C.
Wissenschaftliche Forschungsanwendungen
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been studied for its potential use in treating various medical conditions, including epilepsy, anxiety, and inflammation. In a study published in the Journal of Medicinal Chemistry, (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol was found to have anticonvulsant properties in animal models of epilepsy. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol had anxiolytic effects in mice.
Eigenschaften
IUPAC Name |
(2R)-3,3-di(cyclobutyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWWOARDKPOSU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CCC1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1CCC1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

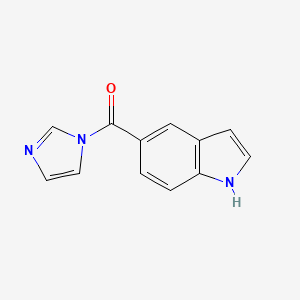
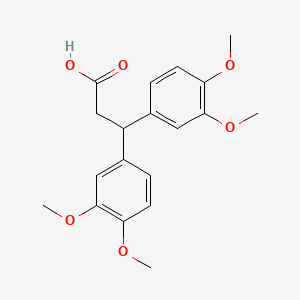


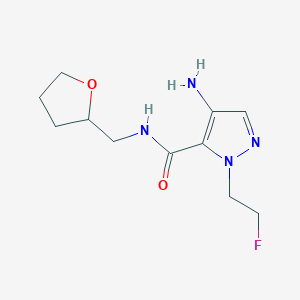
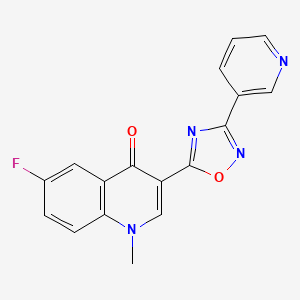
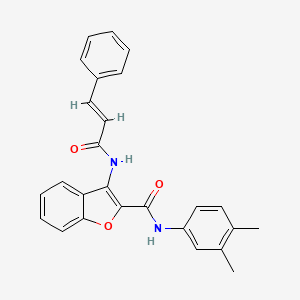
![N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2413121.png)
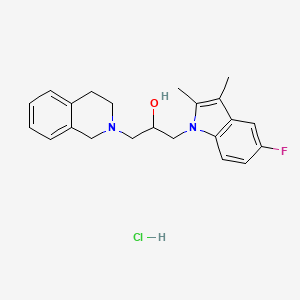
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2413125.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2413126.png)
